S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate
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Overview
Description
S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their versatility and wide range of applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate typically involves multi-step reactions. One common method includes the condensation of 2-phenyl-4-tosyl-1H-imidazole-5-carbaldehyde with 4-methylbenzenethiol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, acetone.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced imidazole derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting specific biological pathways .
Medicine: In medicine, this compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
2-phenyl-4-tosyl-1H-imidazole: A precursor in the synthesis of S-(2-phenyl-4-tosyl-1H-imidazol-5-yl) 4-methylbenzothioate.
4-methylbenzenethiol: Another precursor used in the synthesis.
Imidazole derivatives: Compounds with similar heterocyclic structures and functional groups.
Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] 4-methylbenzenecarbothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-16-8-12-19(13-9-16)24(27)30-22-23(26-21(25-22)18-6-4-3-5-7-18)31(28,29)20-14-10-17(2)11-15-20/h3-15H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAFWDSRCAVCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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